molecular formula C4H7NO3 B1664993 N-Acetylglycine CAS No. 543-24-8

N-Acetylglycine

Cat. No. B1664993
Key on ui cas rn: 543-24-8
M. Wt: 117.10 g/mol
InChI Key: OKJIRPAQVSHGFK-UHFFFAOYSA-N
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Patent
US07745229B2

Procedure details

A mixture of 2,4-dihydroxy benzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), anhydrous sodium acetate (60 mmol) in acetic anhydride (100 ml) was refluxed under stirring for 4 hours. The reaction mixture was poured onto icde to give a yellow precipitate. After filtration, the yellow solid washed with ice water before it was refluxed in a solution of concentrated HCl and ethanol (2:1, 30 ml) for 1 hour, then ice water was added to dilute the solution. The solution was then cooled in an ice bath and NaNO2 (40 mmol) was added. The mixture was stirred for 5-10 minutes and NaN3 (60 mmol) was added in portions. After stirring for another 15 minutes, the resulting precipitate was filtered off, washed with water, and dried under reduced pressure to afford a brown solid: 2.2 g (54% overall yield). The product was pure enough for further reactions. 1H NMR (DMSO-d6, 300 MHz) δ 6.74 (d, J=2.2 Hz, 1H), 6.79 (dd, J=8.4. 2.2 Hz, 1H), 7.47 (d, J=8.5 Hz, 1H), 7.56 (s, 1H). 13C NMR (DMSO-d6, 75 MHz) δ 161.0, 158.0, 153.4, 128.7, 128.5, 121.8, 114.5, 112.0, 102.7. IR (KBr): 3296 (s), 2125 (vs), 1680 (s), 1620 (m), 1321 (s). EI-HRMS m/e calculated for M+ C9H5N3O3 203.0331; found 203.0326.
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C9H5N3O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Three
Quantity
2.34 g
Type
reactant
Reaction Step Three
Quantity
60 mmol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mmol
Type
reactant
Reaction Step Four
Name
Quantity
60 mmol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C([NH:14][CH2:15][C:16]([OH:18])=O)(=O)C.C([O-])(=O)C.[Na+].N([O-])=O.[Na+].[N-:28]=[N+:29]=[N-].[Na+].[K+].[Br-]>C(OC(=O)C)(=O)C>[N:14]([C:15]1[C:16](=[O:18])[O:1][C:2]2[C:3]([CH:4]=1)=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=2)=[N+:28]=[N-:29] |f:2.3,4.5,6.7,8.9|

Inputs

Step One
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C9H5N3O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.76 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
2.34 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
60 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
40 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
60 mmol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Seven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto icde
CUSTOM
Type
CUSTOM
Details
to give a yellow precipitate
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the yellow solid washed with ice water before it
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed in a solution of concentrated HCl and ethanol (2:1, 30 ml) for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
ice water was added
ADDITION
Type
ADDITION
Details
to dilute the solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in an ice bath
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5-10 minutes
Duration
7.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
After stirring for another 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
2.2 g (54% overall yield)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
N(=[N+]=[N-])C=1C(OC2=CC(=CC=C2C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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